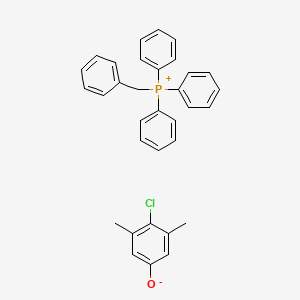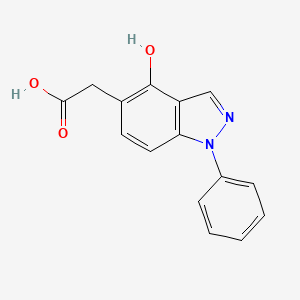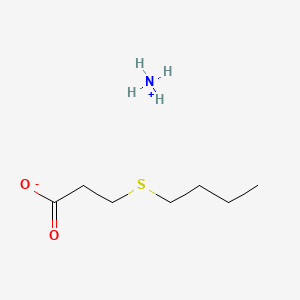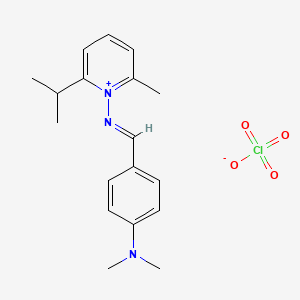
Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of dihydroxyphenyl groups and an oxoethyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate typically involves the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including crystallization and filtration, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration, are carefully monitored and controlled to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The dihydroxyphenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted phenyl derivatives, each with distinct chemical and physical properties.
科学的研究の応用
Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It can also interact with cellular signaling pathways, leading to changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(3,4-dihydroxyphenyl)methane
- Bis(2,3-dihydroxyphenyl)methane
Uniqueness
Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its similar compounds, it possesses both dihydroxyphenyl and oxoethyl groups, making it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93778-16-6 |
|---|---|
分子式 |
C18H24N2O10S |
分子量 |
460.5 g/mol |
IUPAC名 |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-methylazanium;sulfate |
InChI |
InChI=1S/2C9H11NO3.H2O4S/c2*1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2*2-4,10-12H,5H2,1H3;(H2,1,2,3,4) |
InChIキー |
RDJANFDMGBFNOM-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




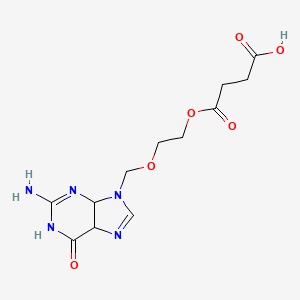
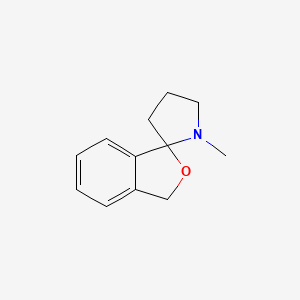

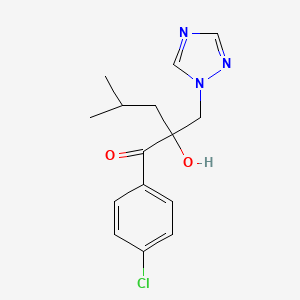
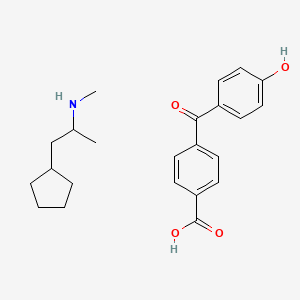
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)


